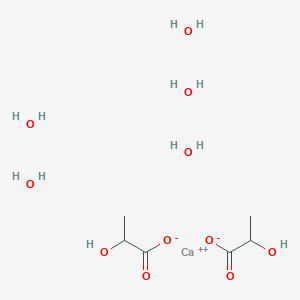

Calcium lactate pentahydrate

概要

説明

Calcium lactate pentahydrate is an organic salt composed of calcium ions and lactate anions, with the chemical formula [CH₃CH(OH)COO]₂Ca·5H₂O . It is a white crystalline solid that is highly soluble in water and commonly used as a calcium supplement in food and pharmaceuticals . This compound is known for its high bioavailability and is often used to treat calcium deficiencies .

準備方法

Synthetic Routes and Reaction Conditions: Calcium lactate pentahydrate is typically synthesized by the neutralization of lactic acid with calcium carbonate or calcium hydroxide . The reaction involves mixing lactic acid with water, followed by the gradual addition of calcium carbonate or calcium hydroxide under controlled temperature and pH conditions . The reaction is as follows: [ 2CH₃CH(OH)COOH + CaCO₃ \rightarrow (CH₃CH(OH)COO)₂Ca + CO₂ + H₂O ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where lactic acid and calcium hydroxide are combined . The mixture is stirred and heated to promote the reaction, and the resulting solution is then cooled to allow the this compound to crystallize. The crystals are separated, washed, and dried to obtain the final product .

化学反応の分析

Types of Reactions: Calcium lactate pentahydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous environments, it dissociates into calcium ions and lactate anions.

Oxidation: The lactate anion can be oxidized to pyruvate under certain conditions.

Precipitation: Reacts with orthophosphoric acid to form hydroxyapatite, a key component in bone tissue engineering.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction occurs at physiological pH.

Oxidation: Requires an oxidizing agent such as hydrogen peroxide.

Precipitation: Orthophosphoric acid is used under hydrothermal conditions.

Major Products:

Hydrolysis: Calcium ions and lactate anions.

Oxidation: Pyruvate.

Precipitation: Hydroxyapatite.

科学的研究の応用

Nutritional Applications

Calcium Source in Food Products

Calcium lactate is commonly used as a food additive (E327) due to its high solubility in water and ability to provide a bioavailable source of calcium. It is often included in dietary supplements and functional foods aimed at improving calcium intake among populations at risk of deficiency. Studies have shown that calcium lactate enhances the bioavailability of calcium, making it a preferred choice over other calcium salts .

Pharmaceutical Applications

Synthesis of Hydroxyapatite

Recent research has demonstrated the efficacy of CLP in synthesizing hydroxyapatite (HAp), a critical component in bone regeneration and dental applications. The hydrothermal process involving CLP and orthophosphoric acid allows for precise control over the morphology and purity of HAp crystals, which are essential for biomedical applications . The synthesis parameters such as reagent concentrations, pH, temperature, and pressure significantly influence the resulting HAp's characteristics.

| Parameter | Effect on HAp Morphology |

|---|---|

| Reagent Concentration | Variations lead to different crystal sizes |

| pH | Alters crystal growth rates |

| Temperature | Affects phase composition |

| Pressure | Influences crystal morphology |

Construction Applications

Self-Healing Mortar

CLP has been incorporated into bacterial mortar to enhance its mechanical properties and self-healing capabilities. Research indicates that mortar mixed with CLP and specific bacterial strains can significantly improve compressive strength and facilitate self-healing through calcium carbonate precipitation. The study found that mortar specimens containing both bacteria and CLP exhibited a 45% increase in compressive strength compared to control specimens .

Case Study: Bacterial Mortar Enhancement

- Objective : To assess the impact of CLP on mortar properties.

- Method : Mortar samples were prepared with varying concentrations of bacterial inoculum and CLP.

- Results :

- Compressive strength increased by 45%.

- Indirect tensile strength improved by 36%.

- Enhanced self-healing observed over 28 days.

Biocomposite Applications

Fillers for Biocomposites

CLP's role as a filler in biocomposites has gained attention due to its biocompatibility and ability to enhance mechanical properties. The incorporation of hydroxyapatite whiskers synthesized from CLP into polymer matrices is being explored for developing advanced materials suitable for biomedical applications .

Safety and Regulatory Aspects

The European Commission has evaluated the safety of lactic acid and its calcium salts, including CLP, for use in animal feed. It has been determined that CLP is safe for various animal species when used within specified limits . This regulatory approval underscores the compound's versatility and safety across different applications.

作用機序

In aqueous environments such as the gastrointestinal tract, calcium lactate pentahydrate dissociates into calcium ions and lactate anions . The calcium ions play a crucial role in various physiological processes, including bone formation, muscle contraction, and nerve function . The lactate anions serve as an energy source by participating in metabolic pathways such as gluconeogenesis .

類似化合物との比較

Calcium carbonate: Less soluble in water and primarily used as an antacid and calcium supplement.

Calcium citrate: More soluble than calcium carbonate but less soluble than calcium lactate pentahydrate; used as a dietary supplement.

Calcium gluconate: Highly soluble and used in intravenous calcium therapy.

Uniqueness: this compound is unique due to its high solubility and bioavailability, making it an excellent choice for dietary supplements and medical applications . Its ability to form hydroxyapatite also makes it valuable in bone tissue engineering .

生物活性

Calcium lactate pentahydrate (CLP) is a compound widely recognized for its biological activity, particularly in calcium supplementation and its role in various metabolic processes. This article delves into the physicochemical properties, absorption mechanisms, therapeutic applications, and relevant research findings related to the biological activity of CLP.

This compound is a hydrated form of calcium lactate, which is formed when lactic acid reacts with calcium carbonate or calcium hydroxide. The pentahydrate form contains five molecules of water per molecule of calcium lactate, making it more soluble than other calcium salts like calcium citrate.

- Solubility : At 25°C, the solubility of CLP in water is approximately 79 g/L, which facilitates its absorption in the gastrointestinal tract compared to less soluble salts .

- Dissociation : In aqueous solutions, CLP dissociates into calcium ions (Ca²⁺) and lactate ions (C₃H₅O₃⁻), contributing to its bioavailability .

Absorption Mechanism

Calcium absorption primarily occurs in the duodenum and proximal jejunum, where the acidic environment enhances solubility and promotes the action of calcium-binding proteins. The absorption mechanism involves both passive diffusion and active transport:

- Bioavailability : Studies indicate that about 25% of dietary calcium is absorbed in the small intestine, with variations ranging from 10% to 40% depending on several factors including the form of calcium consumed .

- Impact on Digestion : Unlike some other calcium sources, CLP does not significantly interfere with digestive enzymes or gastrointestinal function, making it suitable for individuals seeking to increase their calcium intake without adverse effects .

Therapeutic Applications

This compound has several therapeutic uses:

- Calcium Supplementation : It serves as a bioavailable source of calcium for individuals with dietary deficiencies or increased physiological needs, such as during pregnancy or lactation.

- Bone Health : Research suggests that CLP may support bone health by enhancing mineralization processes. A comparative study indicated that CLP and combinations of calcium carbonate with other compounds showed superior effects on bone density .

- Metabolic Role : Lactic acid produced from the dissociation of CLP plays a role in energy metabolism, serving as an intermediate in gluconeogenesis and influencing muscle metabolism during exercise .

Case Studies and Experimental Data

- Thermal Degradation Study : A study investigated the thermal degradation kinetics of CLP using thermogravimetric analysis (TGA). The results indicated significant thermal stability up to 200°C before decomposition occurred at higher temperatures .

- Physicochemical Characterization : A study characterized CLP using Fourier Transform Infrared Spectroscopy (FT-IR) and Scanning Electron Microscopy (SEM). The findings highlighted distinct structural features that correlate with its biological activity and stability during storage .

- Comparative Bioavailability : A comparative analysis demonstrated that while various forms of calcium exhibit similar bioavailability under controlled conditions, CLP's unique solubility profile may offer advantages in clinical settings where rapid absorption is critical .

Summary Table of Key Properties

| Property | Value/Description |

|---|---|

| Chemical Formula | C₆H₁₀CaO₆ · 5H₂O |

| Solubility at 25°C | 79 g/L |

| Dissociation | Ca²⁺ + C₃H₅O₃⁻ |

| Absorption Rate | ~25% (varies between 10%-40%) |

| pH Range (0.01 M solution) | 7.4 – 8.2 |

特性

CAS番号 |

5743-47-5 |

|---|---|

分子式 |

C3H8CaO4 |

分子量 |

148.17 g/mol |

IUPAC名 |

calcium;2-hydroxypropanoate;pentahydrate |

InChI |

InChI=1S/C3H6O3.Ca.H2O/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);;1H2 |

InChIキー |

JCFHGKRSYPTRSS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2] |

正規SMILES |

CC(C(=O)O)O.O.[Ca] |

Key on ui other cas no. |

28305-25-1 5743-47-5 |

ピクトグラム |

Irritant |

関連するCAS |

41372-22-9 |

同義語 |

Lactic Acid Calcium Salt (2:1) Pentahydrate; Propanoic Acid 2-Hydroxycalcium Salt Pentahydrate; Calcium Lactate Pentahydrate; Puracal DC; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different crystalline forms of calcium lactate pentahydrate found in cheese?

A1: Research has identified two distinct crystalline forms of this compound in cheese: calcium DL-lactate pentahydrate and calcium L-lactate pentahydrate. The existing powder X-ray diffraction reference card corresponds to calcium DL-lactate pentahydrate, while a new reference card for calcium L-lactate pentahydrate has been proposed. []

Q2: How can we differentiate between these two forms of this compound?

A2: Powder X-ray diffraction (PXRD) can be used as a diagnostic tool to quickly identify and differentiate between calcium L-lactate pentahydrate and calcium DL-lactate pentahydrate in cheese. [, ]

Q3: Why is it important to differentiate between these forms?

A3: Identifying the specific forms of this compound present in cheese can help researchers understand their formation mechanisms and potential impact on cheese texture. This knowledge can be beneficial for optimizing cheesemaking processes. [, ]

Q4: What is a significant challenge in using PXRD to analyze cheese crystals?

A4: Cheese crystals often contain high proportions of moisture, fat, protein, and amorphous material, which can disrupt efficient diffraction. Removing these components without altering the crystal structure, particularly the water of hydration, is crucial for accurate analysis. []

Q5: Can you describe the thermal degradation of this compound?

A5: Thermogravimetric analysis coupled with Fourier-transform infrared spectroscopy and mass spectrometry (TGA/FTIR/MS) revealed that this compound degrades in three main stages: dehydration, ethyl-lactate elimination, and decarbonization. The main evolved products are H2O and CO2. []

Q6: What are the kinetic parameters for the thermal degradation of this compound?

A6: Studies using the Coats-Redfern, Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink models determined the activation energy for this compound degradation to be approximately 33-35 kJ/mol. The degradation reaction follows first-order kinetics. []

Q7: Has this compound been explored for applications beyond the food industry?

A7: Yes, this compound serves as a precursor for synthesizing hydroxyapatite (HAp), a biocompatible material with potential applications in orthopedics. [, ]

Q8: What methods are used to synthesize hydroxyapatite from this compound?

A8: Hydroxyapatite can be synthesized via a hydrothermal process using this compound and orthophosphoric acid. [] Alternatively, dipotassium hydrogen phosphate can be used under hydrothermal conditions. []

Q9: How does varying the synthesis parameters affect the properties of hydroxyapatite?

A9: Factors like reagent concentrations, pH, reaction time, temperature, pressure, and stirring rate significantly influence the morphology and composition of the synthesized hydroxyapatite. These parameters can be adjusted to produce HAp with desired properties, such as whiskers, hexagonal rods, nanoparticles, flowers, and cylinders. [, ]

Q10: Are there alternative calcium sources for synthesizing calcium lactate?

A10: Yes, researchers have successfully synthesized calcium lactate from various bivalve shell wastes, such as cockle, mussel, and oyster shells, offering a more sustainable and cost-effective alternative to traditional sources. []

Q11: How does varying the lactic acid concentration affect the properties of calcium lactate synthesized from bivalve shells?

A11: Higher lactic acid concentrations during synthesis can lead to the formation of different enantiomers of this compound (dl- and l-enantiomers), influencing its properties. []

Q12: What is the significance of using bivalve shells for calcium lactate production?

A12: Utilizing bivalve shell waste, a readily available and renewable resource, for calcium lactate production presents a sustainable approach with potential environmental and economic benefits. []

Q13: How does this compound affect the properties of mortar in construction?

A13: When combined with specific bacteria like Lysinibacillus sphaericus, this compound acts as a substrate for biomineralization. The bacteria oxidize the lactate, leading to calcite precipitation within the mortar matrix. [, ]

Q14: What are the benefits of this biomineralization process in mortar?

A14: Calcite precipitation resulting from calcium lactate oxidation and bacterial activity improves the mechanical properties of mortar. It enhances dry density, ultrasonic pulse velocity, flexural strength, and promotes self-healing by filling pores within the mortar matrix. []

Q15: What is the role of this compound in self-healing concrete?

A15: this compound can be incorporated into concrete alongside specific bacteria. The bacteria induce calcium carbonate precipitation through lactate oxidation, leading to crack filling and self-healing of the concrete structure. [, ]

Q16: How does the concentration of this compound affect bacterial activity for self-healing applications?

A16: Research shows that bacterial growth, pH, and Eh, which are crucial for calcium carbonate precipitation and self-healing, are optimal at specific this compound concentrations (e.g., 3.2 mM). []

Q17: What are the potential applications of this compound in pharmaceutical formulations?

A17: this compound is explored as a potential excipient in pharmaceutical formulations due to its biocompatibility and ability to form solid dispersions with certain drugs, potentially enhancing their solubility and bioavailability. []

Q18: Are there any compatibility issues with using this compound in pharmaceutical formulations?

A18: Yes, research indicates that this compound exhibits incompatibility with certain drugs, such as levothyroxine sodium and tacrine, under ambient conditions and thermal stress. These interactions can affect drug stability and efficacy. [, ]

Q19: How can compatibility issues with this compound in formulations be addressed?

A19: Selecting compatible excipients and optimizing formulation strategies are crucial to overcome compatibility challenges with this compound. Techniques like co-processing, complexation, and the use of suitable polymers can enhance drug stability and performance. []

Q20: What is the impact of pulverization and dehydration on the properties of this compound tablets?

A20: Research on the effect of pulverization and dehydration on this compound tablets reveals crucial information about its stability and performance in solid dosage forms. []

Q21: How does the presence of pentanoic acid affect this compound crystallization?

A21: Investigating the crystallization kinetics of this compound in the presence of pentanoic acid provides valuable insights into controlling crystal size, morphology, and purity, which are critical factors in various applications. []

Q22: Can you elaborate on the dehydration and hydration behavior of this compound and its anhydrate?

A22: Characterizing the dehydration and hydration behavior of this compound and its anhydrate helps determine optimal storage conditions and processing parameters to maintain its physicochemical properties and performance in various applications. []

Q23: How do amino acids influence this compound crystallization?

A23: Research on the influence of amino acids like L-methionine and D-threonine on this compound crystallization provides insights into controlling crystal properties by understanding the interactions between additives and the crystallizing species. []

Q24: What is the role of this compound in forming novel pharmaceutical coatings?

A24: this compound interacts with polymers like hydroxypropyl methylcellulose to create white films suitable for pharmaceutical coating applications. This interaction can modify drug release profiles and enhance product stability. []

Q25: How does this compound compare to other commonly used excipients in tablet formulations?

A25: Studies comparing the tableting properties of Radix Glycyrrhizae with commercial excipients like this compound, lactose, and microcrystalline cellulose provide valuable information on its suitability as a pharmaceutical excipient. []

Q26: Can you explain the role of calcium lactate in the formation of calcium lactate crystals on Cheddar cheese?

A26: Processing variables like acid production, milling acidity, and salt levels during cheesemaking influence the availability of calcium and lactic acid, directly impacting the formation of calcium lactate crystals on Cheddar cheese. []

Q27: How do storage conditions affect the development of calcium lactate crystals on Cheddar cheese?

A27: Temperature plays a crucial role in calcium lactate crystal development on Cheddar cheese. Storage at 4°C or 6°C significantly promotes crystal formation compared to other temperatures. []

Q28: Does light exposure impact the formation of calcium lactate crystals on cheese?

A28: Research suggests that different packaging procedures and light exposure conditions have no significant effect on the formation of calcium lactate crystals on Cheddar cheese. []

Q29: Has this compound been investigated for potential use in treating the common cold?

A29: While some studies suggested a potential benefit of zinc gluconate lozenges for treating the common cold, subsequent research using zinc gluconate lozenges containing this compound as a placebo did not demonstrate efficacy in reducing cold symptoms in children and adolescents. [, ]

Q30: Are there any known applications of this compound in pet food formulations?

A30: this compound, in combination with sodium alginate, has been investigated as a potential ingredient technology to enhance the quality and shelf-life of pet food formulations, particularly those utilizing poultry co-products like chicken frames and wooden breast. []

Q31: How does this compound, when added to pet food, impact its shelf-life characteristics?

A31: Research suggests that incorporating this compound and sodium alginate into pet food formulations can improve shelf-life characteristics such as surface color and lipid oxidation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。